

# Stability and Storage of 3-Bromocyclopentene: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromocyclopentene

Cat. No.: B1599834

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This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **3-bromocyclopentene**. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from related molecules, particularly other allylic halides, to infer its stability profile and provide best-practice recommendations for its handling, storage, and analysis.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-bromocyclopentene** and its chloro-analogue, 3-chlorocyclopentene, is presented in Table 1. The properties of the chloro-analogue provide context for the expected characteristics of **3-bromocyclopentene**.

Property	3-Bromocyclopentene	3-Chlorocyclopentene
CAS Number	36291-48-2	96-40-2[1]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> Br	C <sub>5</sub> H <sub>7</sub> Cl[1]
Molecular Weight	147.01 g/mol	102.56 g/mol [1]
Boiling Point	Not available	120.7 °C at 760 mmHg[1]
Density	Not available	1.05 g/cm <sup>3</sup> at 25 °C[1]
Flash Point	Not available	8.7 °C[1]
Refractive Index	Not available	1.483 at 20 °C[1]
Vapor Pressure	Not available	18.1 mmHg at 25°C[1]

## Stability Profile

Direct and quantitative stability data for **3-bromocyclopentene** is not readily available in the public domain. However, its structural features as a cyclic allylic bromide allow for an informed assessment of its likely stability characteristics.

**Inherent Instability:** Allylic halides are known for their reactivity due to the resonance stabilization of the resulting allylic carbocation or radical upon dissociation of the halide.[2][3][4] This inherent reactivity suggests that **3-bromocyclopentene** is likely to be an unstable compound. A safety data sheet for the analogous compound, 3-chlorocyclopentene, explicitly states that it is unstable and may decompose explosively at room temperature.[1] Given that the carbon-bromine bond is weaker than the carbon-chlorine bond, it is highly probable that **3-bromocyclopentene** exhibits similar or even greater instability.

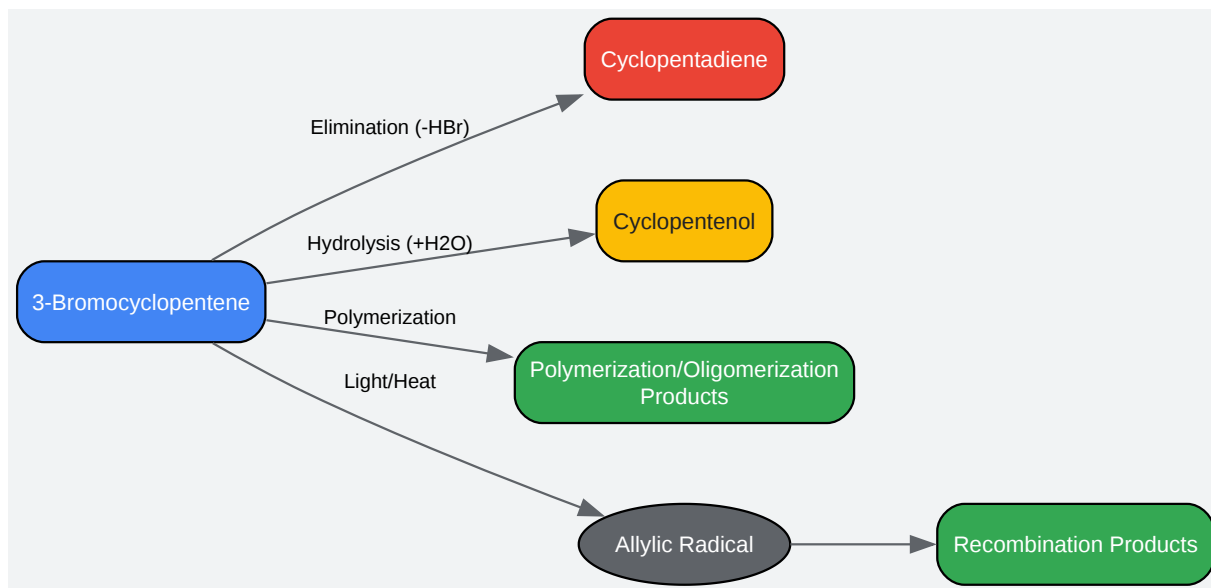
**Potential Decomposition Pathways:** The decomposition of **3-bromocyclopentene** can be expected to proceed through several pathways, including:

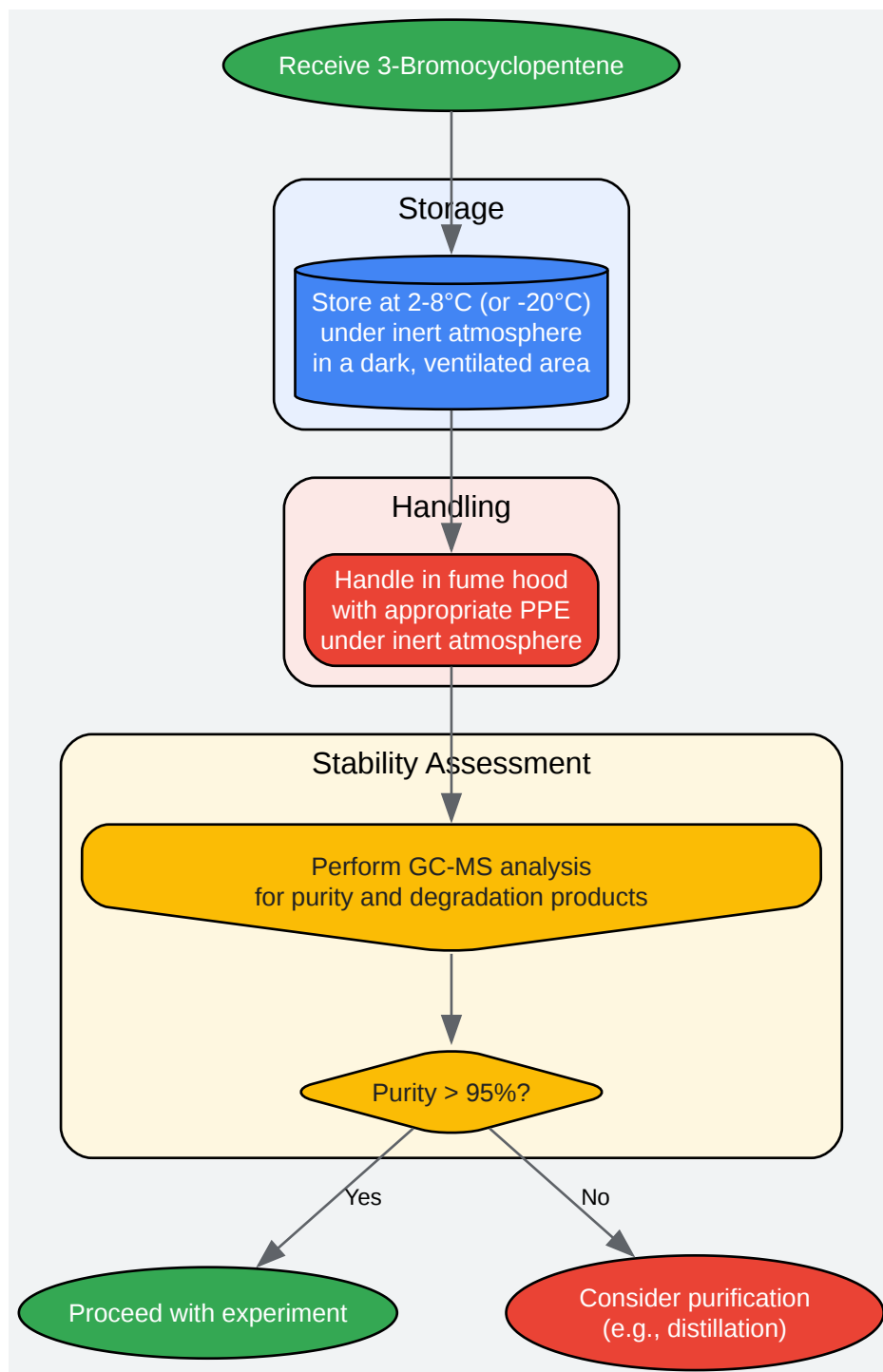
- **Elimination:** Loss of hydrogen bromide (HBr) to form cyclopentadiene. This is a common decomposition route for bromoalkanes.
- **Substitution:** Reaction with nucleophiles, including water (hydrolysis), to form cyclopentenol derivatives. Allylic halides are susceptible to nucleophilic substitution, which can proceed

through both SN1 and SN2 mechanisms.[5]

- Radical Reactions: Homolytic cleavage of the C-Br bond, especially when exposed to light or heat, can generate a resonance-stabilized allylic radical.[6][7] This radical can then participate in various propagation and termination steps, leading to a mixture of products.
- Polymerization: Under certain conditions, the reactive nature of the molecule could lead to polymerization.

A plausible decomposition pathway for **3-bromocyclopentene** is illustrated in the diagram below.





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